molecular formula C10H10N2O2S B017542 N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide CAS No. 103040-91-1

N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide

Cat. No. B017542
M. Wt: 222.27 g/mol
InChI Key: ZKNFVQNHIHCHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide, also known as BZ-423, is a small molecule drug that has shown potential in treating various autoimmune and inflammatory diseases. It was first synthesized by scientists at the University of Michigan in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism Of Action

The mechanism of action of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide involves the inhibition of a protein called mitochondrial benzodiazepine receptor (mBDZR). This protein is involved in regulating the immune system and is overexpressed in various autoimmune and inflammatory diseases. By inhibiting mBDZR, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide reduces the activity of immune cells, leading to a decrease in inflammation and autoimmune responses. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.

Biochemical And Physiological Effects

N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and autoimmune responses, leading to improvements in disease symptoms. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis. However, the specific biochemical and physiological effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide are still being studied, and further research is needed to fully understand its mechanisms of action.

Advantages And Limitations For Lab Experiments

One advantage of using N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide in lab experiments is its specificity for mBDZR. This allows researchers to study the effects of mBDZR inhibition on various biological processes. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further research is needed to fully understand the potential side effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its long-term effects on biological systems.

Future Directions

There are numerous future directions for research on N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanisms of action of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its potential therapeutic applications. This includes studying its effects on various autoimmune and inflammatory diseases, as well as its potential as an anti-cancer agent. Finally, there is a need for more comprehensive studies on the potential side effects of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide and its long-term effects on biological systems.

Synthesis Methods

The synthesis of N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. The second step involves the reaction of this intermediate product with 5-methoxy-2-mercaptobenzothiazole to form N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide. The overall yield of this process is around 20%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and lupus. Additionally, N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide has been shown to have anti-tumor and anti-metastatic effects, making it a potential candidate for cancer treatment.

properties

CAS RN

103040-91-1

Product Name

N-(5-Methoxy-1,3-Benzothiazol-2-Yl)ethanamide

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-5-7(14-2)3-4-9(8)15-10/h3-5H,1-2H3,(H,11,12,13)

InChI Key

ZKNFVQNHIHCHEW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC

synonyms

Benzothiazole, 2-acetamido-5-methoxy- (6CI)

Origin of Product

United States

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